2-(6-Bromopyridin-2-YL)acetaldehyde
Description
The Strategic Importance of Functionalized Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring system is a cornerstone of modern chemical and pharmaceutical research, recognized as the second most prevalent nitrogen-containing heterocycle in active pharmaceutical ingredients (APIs). uiowa.edu Its ubiquity stems from its presence in numerous natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. dovepress.commdpi.com In medicinal chemistry, pyridine and its derivatives are considered "privileged structures," meaning they are versatile scaffolds capable of binding to a wide range of biological targets. dovepress.commdpi.com This versatility has led to their incorporation into a vast number of FDA-approved drugs, where the pyridine core can significantly influence the pharmacological profile of the molecule. dovepress.comresearchgate.net
The strategic value of functionalized pyridines also extends to agrochemicals, catalysts, and materials science. researchgate.netnih.gov However, the synthesis of specifically substituted pyridines presents significant challenges. uiowa.edu The electron-deficient nature of the aromatic ring and the coordinating ability of the nitrogen atom make direct and selective C-H functionalization difficult, often requiring innovative synthetic strategies to achieve desired substitution patterns. researchgate.netnih.gov The development of methods to create functionalized pyridines is therefore crucial for advancing biomedical and materials chemistry. uiowa.edu
Overview of Acetaldehyde (B116499) Derivatives as Key Building Blocks in Organic Synthesis
Acetaldehyde and its derivatives are fundamental two-carbon building blocks in the field of organic synthesis. newworldencyclopedia.orgwikipedia.org As a small and readily available electrophile, acetaldehyde is highly valued for its role in forming new carbon-carbon bonds. newworldencyclopedia.org Its derivatives participate in a wide array of chemical transformations, making them key intermediates in the construction of more complex molecules. ontosight.aiontosight.ai
One of the most significant applications of acetaldehyde is in condensation reactions. newworldencyclopedia.orgwikipedia.org It is a classic substrate in aldol (B89426) reactions, where it serves as a source of the hydroxyethyl (B10761427) synthon. newworldencyclopedia.orgwikipedia.org Furthermore, it undergoes Strecker reactions to produce amino acids like alanine (B10760859) and condenses with amines to form imines, which can then be used to direct subsequent reactions. newworldencyclopedia.orgwikipedia.org The versatility of acetaldehyde derivatives is also demonstrated by their use in the synthesis of various heterocyclic compounds. newworldencyclopedia.org The protection of the aldehyde group, often as an acetal (B89532), is a common strategy to prevent unwanted reactions at the carbonyl site until a specific synthetic step is desired. ontosight.ai This adaptability makes acetaldehyde derivatives indispensable tools for chemists. ontosight.ai
Table 1: Key Reactions Involving Acetaldehyde Derivatives
| Reaction Type | Description | Product Type |
|---|---|---|
| Aldol Condensation | Reaction with an enol or enolate to form a β-hydroxy aldehyde or ketone. | Hydroxyethyl derivatives newworldencyclopedia.orgwikipedia.org |
| Strecker Reaction | Synthesis of α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. | Amino acids (e.g., Alanine) newworldencyclopedia.orgwikipedia.org |
| Imine Formation | Condensation with a primary amine. | Imines (Schiff bases) newworldencyclopedia.orgwikipedia.org |
| Acetal Formation | Reaction with an alcohol under acidic conditions for protection. | Acetals newworldencyclopedia.orgontosight.ai |
Positional Isomerism and Substituent Effects in Halogenated Pyridine Systems
The functionalization of pyridine rings with halogens is a critical strategy in organic synthesis, as the halogen atom serves as a versatile handle for subsequent transformations, such as cross-coupling reactions. nih.govsmolecule.com However, the regioselectivity of pyridine halogenation is complex and heavily influenced by both the inherent electronic properties of the ring and the reaction conditions employed. nih.gov
The pyridine ring is electron-deficient, which generally makes electrophilic aromatic substitution (EAS) challenging. nih.govnih.gov When EAS does occur, it typically favors substitution at the C-3 position, often requiring harsh conditions. nih.govnih.gov Achieving halogenation at other positions requires specific synthetic approaches:
2-Halogenation: Can be accomplished using pyridine N-oxides as precursors. nih.gov
4-Halogenation: Is notoriously difficult, leading to a lower commercial availability of 4-halopyridines. nih.gov Strategies often involve multi-step sequences or the use of specially designed phosphine (B1218219) reagents that can be installed at the 4-position and subsequently displaced by a halide. nih.govchemrxiv.org
The position of the halogen substituent (positional isomerism) and the presence of other functional groups profoundly affect the reactivity of the pyridine scaffold. nih.govrsc.org For instance, the bromine atom in a bromopyridine enhances the electrophilic character of the ring and its susceptibility to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.govsmolecule.com Mechanistic studies show that the isomerization of 3-bromopyridines to 4-bromopyridines can proceed through pyridyne intermediates, highlighting the dynamic nature of these systems. rsc.org
Table 2: Regioselectivity in Pyridine Halogenation
| Position | Typical Method | Reactivity Notes |
|---|---|---|
| C-2 | Use of pyridine N-oxides. nih.gov | Susceptible to nucleophilic substitution. nih.gov |
| C-3 | Direct electrophilic aromatic substitution. nih.govnih.gov | Favored position for EAS but often requires harsh conditions. nih.gov |
| C-4 | Multi-step sequences or designed reagents (e.g., phosphonium (B103445) salts). nih.govchemrxiv.org | Difficult to achieve directly; susceptible to nucleophilic substitution. nih.gov |
Defining the Research Context of 2-(6-Bromopyridin-2-YL)acetaldehyde within Heterocyclic Chemistry
The strategic placement of its functional groups dictates its synthetic utility:
The Aldehyde Group at C-2: This group provides a reactive site for a multitude of transformations, including nucleophilic additions, condensations, and oxidations to the corresponding carboxylic acid. smolecule.com Its proximity to the ring nitrogen influences its electronic properties and reactivity.
The Bromine Atom at C-6: This halogen serves as a crucial linchpin for cross-coupling reactions, such as Suzuki-Miyaura couplings. smolecule.com This allows for the straightforward introduction of aryl, alkyl, or other organic fragments at this position, enabling rapid diversification of the pyridine core.
The combination of these two functional groups in a single molecule allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for a later transformation. This dual functionality makes this compound a powerful building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials where a substituted pyridine scaffold is desired. researchgate.netsmolecule.com
Table 3: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1211524-20-7 | chemsrc.comfluorochem.co.uk |
| Molecular Formula | C₇H₆BrNO | smolecule.comaablocks.com |
| Synonyms | (6-Bromo-2-pyridinyl)acetaldehyde | chemsrc.com |
| Purity (Typical) | 95.0% | chemsrc.com |
| Key Structural Features | 2,6-disubstituted pyridine ring, Aldehyde group, Bromo substituent | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLWKHILAFJVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693820 | |
| Record name | (6-Bromopyridin-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-20-7 | |
| Record name | (6-Bromopyridin-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 6 Bromopyridin 2 Yl Acetaldehyde
Retrosynthetic Disconnection Strategies for the 2-(6-Bromopyridin-2-YL)acetaldehyde Framework
Retrosynthetic analysis of the target molecule suggests several logical bond disconnections to identify potential starting materials and synthetic routes. The most prominent strategies involve:
Disconnection of the C-C bond between the pyridine (B92270) ring and the acetaldehyde (B116499) moiety. This approach simplifies the synthesis into two main challenges: the preparation of a suitable 6-bromopyridine synthon (e.g., 6-bromo-2-halopyridine or 6-bromo-2-methylpyridine) and a two-carbon synthon that can be elaborated into the acetaldehyde group.
Disconnection of the C-Br bond . This strategy involves the late-stage bromination of a pre-formed 2-(pyridin-2-yl)acetaldehyde (B8817286) derivative. This might be challenging due to the directing effects of the existing side chain and the inherent reactivity of the pyridine ring.
Disconnection of the pyridine ring itself . This approach relies on constructing the substituted pyridine ring from acyclic precursors, incorporating the required bromo and acetaldehyde (or a precursor) functionalities during the cyclization process.
These disconnections form the basis for the specific synthetic methodologies discussed in the following sections.
Approaches to the Construction of the 6-Bromopyridine Core
The formation of the 6-bromopyridine core is a critical step. This can be achieved either by modifying a pre-existing pyridine ring or by building the ring from the ground up.
Direct electrophilic halogenation of the pyridine ring is often difficult due to the ring's electron-deficient nature, which typically requires harsh reaction conditions chemrxiv.org. Selective halogenation at a specific position, such as C-6, presents further challenges and often requires specialized strategies.
One effective strategy begins with a symmetrically substituted precursor like 2,6-dibromopyridine (B144722). This compound allows for selective functionalization at one of the bromine-bearing positions while leaving the other intact. A variety of cross-coupling reactions or nucleophilic substitutions can be employed to introduce a precursor to the acetaldehyde group at the 2-position, followed by subsequent transformations. Copper-catalyzed C-N bond-forming reactions have been used effectively to create unsymmetrical 2,6-disubstituted pyridines from 2,6-dibromopyridine researchgate.netresearchgate.net. Similarly, pressure tube methods have been successful in reacting 2,6-dibromopyridine with amines to yield both mono- and di-substituted products, demonstrating the feasibility of selective substitution georgiasouthern.edugeorgiasouthern.edu.
| Precursor | Reagent/Catalyst | Product | Yield | Reference |
| 2,6-Dibromopyridine | Methylamine (in pressure tube) | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edugeorgiasouthern.edu |
| 2,6-Dibromopyridine | Various Amines / CuI | 6-Substituted 2-bromopyridines | Good | researchgate.net |
This table illustrates selective functionalization of a 2,6-dihalopyridine precursor, a key strategy for constructing the 6-bromopyridine core.
Building the pyridine ring from acyclic components offers an alternative route to the desired substitution pattern. The Hantzsch pyridine synthesis, for instance, is a well-established method that combines a β-keto acid, an aldehyde, and a nitrogen donor to form a dihydropyridine, which is subsequently oxidized to the pyridine derivative wikipedia.org. By carefully selecting the starting materials, it is possible to construct a pyridine ring with substituents at the desired positions. For example, a precursor containing a bromine atom could be incorporated to yield the 6-bromo-substituted ring directly. Other classical methods include the Guareschi-Thorpe synthesis, which condenses aldehydes with a keto ester, and the Chichibabin synthesis, which combines aldehydes and ammonia (B1221849) pharmaguideline.com.
Strategies for Introducing the Acetaldehyde Moiety at the Pyridine 2-Position
Once the 6-bromopyridine core is established, the next critical phase is the introduction of the two-carbon acetaldehyde side chain at the C-2 position.
This strategy often begins with a precursor such as 2-bromo-6-methylpyridine (B113505). The methyl group can be transformed into the desired aldehyde functionality. A patented method describes the preparation of 6-bromopyridine-3-carbaldehyde by first brominating 2-chloro-5-methylpyridine (B98176) to give 2-bromo-5-(bromomethyl)pyridine, followed by an oxidation reaction in the presence of a base to yield the final aldehyde google.com. This demonstrates a viable pathway from a methyl or bromomethyl group to a formyl group on a bromopyridine ring.
Alternatively, modern cross-coupling reactions can be used to form the necessary C-C bond. For instance, a Negishi or Stille coupling could attach a two-carbon unit (e.g., a vinyl group) to the 2-position of 2,6-dibromopyridine, which could then be cleaved oxidatively (e.g., ozonolysis) to yield the acetaldehyde.
Palladium-catalyzed carbonylation reactions are a powerful tool for introducing carbonyl groups into aryl and heteroaryl halides chimia.ch. This methodology can be applied to a 2,6-dihalopyridine precursor. The reaction involves replacing a halide with a carbonyl group by using carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile chimia.ch.
For example, the selective monocarbonylation of 2,5-dichloropyridine (B42133) has been demonstrated in the industrial synthesis of Lazabemide, highlighting the enhanced reactivity of the 2-position on the pyridine ring chimia.ch. A similar approach could be applied to 2,6-dibromopyridine. The carbonylation in the presence of an alcohol would yield a methyl or ethyl ester at the 2-position. This ester can then be converted to the target acetaldehyde via a two-step sequence:
Partial Reduction: The ester is carefully reduced to the corresponding primary alcohol, 2-(6-bromopyridin-2-yl)ethanol, using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) to avoid over-reduction.
Oxidation: The primary alcohol is then oxidized to the aldehyde using a controlled oxidizing agent such as pyridinium (B92312) chlorochromate (PCC), or through Swern or Dess-Martin periodinane oxidation.
| Substrate | Catalyst/Reagents | Nucleophile | Product Type | Reference |
| Aryl/Heteroaryl Halide | Palladium Catalyst, CO | Alcohols (ROH) | Ester | chimia.ch |
| Aryl/Heteroaryl Halide | Palladium Catalyst, CO | Amines (R₂NH) | Amide | chimia.ch |
| 2-Bromoiodobenzene | PdCl₂(PhCN)₂, Xantphos, CO | 2-(methylamino)ethanol | Amide-ester | nih.gov |
This table summarizes the versatility of palladium-catalyzed carbonylation for introducing carbonyl functionalities, a key step in one potential synthesis of the target compound.
Direct Formylation and C-C Bond Forming Reactions at the 2-Position
Nucleophilic Addition Approaches to Pyridine Derivatives
The synthesis of 2-(substituted-pyridin-2-yl)acetaldehydes via direct nucleophilic addition presents a significant challenge due to the electronic nature of the pyridine ring. However, indirect methods involving nucleophilic addition to an activated pyridine precursor can be employed. One such conceptual pathway involves a two-step sequence initiated by a Henry reaction (nitroaldol reaction), followed by a Nef reaction.
This approach would begin with the reaction of 2-bromo-6-formylpyridine with nitromethane (B149229) in the presence of a base. The resulting nitroalkene intermediate could then be reduced, or the initial reaction could be a direct condensation to form a β-nitro alcohol. A subsequent Nef reaction, which involves the acid-catalyzed hydrolysis of a salt of a primary nitroalkane, would then convert the nitro group into the desired aldehyde functionality. wikipedia.org The reaction proceeds by protonation of the nitronate salt to form a nitronic acid, which is then attacked by water to ultimately yield the carbonyl compound and nitrous oxide. wikipedia.org
Another strategy involves the nucleophilic addition of a suitable two-carbon synthon to an activated pyridine derivative. Hard nucleophiles, such as organolithium or Grignard reagents, are known to add preferentially to the 2-position of the pyridine ring. quimicaorganica.orgorganic-chemistry.org For instance, a protected acetaldehyde equivalent, like the lithium salt of a 1,3-dithiane (B146892) derivative, could potentially be added to 2,6-dibromopyridine. Subsequent unmasking of the aldehyde would yield the target compound.
Functional Group Interconversion from Precursors
Functional group interconversion (FGI) represents a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. This approach is highly relevant for the synthesis of this compound from various precursors.
Reduction of Carboxylic Acid Derivatives to Acetaldehydes
One of the most direct and widely used methods for synthesizing aldehydes is the partial reduction of carboxylic acid derivatives, particularly esters. The precursor, 2-(6-bromopyridin-2-yl)acetic acid, is commercially available. chemscene.comanichemllc.combldpharm.com This acid can be esterified, for example, to its methyl or ethyl ester, under standard conditions (e.g., methanol (B129727) or ethanol (B145695) with a catalytic amount of sulfuric acid).
The subsequent reduction of the ester to this compound can be efficiently achieved using a sterically hindered and electrophilic reducing agent like Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com This reduction is typically performed at low temperatures, such as -78 °C (the sublimation point of dry ice), to prevent over-reduction to the corresponding primary alcohol. organic-synthesis.comyoutube.com At this temperature, DIBAL-H coordinates to the ester carbonyl, delivers a single hydride, and forms a stable tetrahedral intermediate. chemistrysteps.com An aqueous workup then hydrolyzes this intermediate to release the desired aldehyde. chemistrysteps.comyoutube.com
Table 1: Representative Conditions for DIBAL-H Reduction of Esters
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | Diisobutylaluminium hydride (DIBAL-H) | Bulky reducing agent for partial reduction. masterorganicchemistry.com |
| Substrate | Methyl 2-(6-bromopyridin-2-yl)acetate | Ester precursor to the target aldehyde. |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) or Toluene | Aprotic solvent to prevent reaction with the reagent. |
| Temperature | -78 °C | Prevents over-reduction to the primary alcohol. organic-synthesis.com |
| Stoichiometry | 1.0 - 1.2 equivalents of DIBAL-H | Ensures mono-reduction of the ester. |
| Workup | Methanol quench, followed by aqueous Rochelle's salt or dilute acid | Hydrolyzes the intermediate to the aldehyde. organic-synthesis.com |
Oxidation of Primary Alcohol Precursors
An alternative FGI strategy is the oxidation of the corresponding primary alcohol, 2-(6-bromopyridin-2-yl)ethanol, which is also a known compound. calpaclab.comalfa-chemistry.comscbt.com The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to avoid over-oxidation to the carboxylic acid.
Several reagents are suitable for this transformation:
Pyridinium chlorochromate (PCC): This Cr(VI) reagent, often used in dichloromethane (DCM), is a classic and effective method for oxidizing primary alcohols to aldehydes. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com The reaction is typically carried out in anhydrous conditions, which prevents the formation of the aldehyde hydrate (B1144303) that would be susceptible to further oxidation. organicchemistrytutor.com
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). organic-chemistry.org The Swern oxidation is performed under very mild, low-temperature conditions (typically -78 °C) and avoids the use of toxic heavy metals. organic-chemistry.orgyoutube.com It is known for its high yields and compatibility with a wide range of functional groups. youtube.com
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient method for the oxidation of primary alcohols to aldehydes with the advantage of being metal-free.
Table 2: Comparison of Mild Oxidation Methods for Primary Alcohols
| Method | Oxidizing Agent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, room temp | Reliable, simple setup. libretexts.org | Chromium-based (toxic), can be acidic. |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Anhydrous CH₂Cl₂, -78 °C to room temp | High yields, mild conditions, metal-free. organic-chemistry.org | Requires low temperatures, produces malodorous dimethyl sulfide. organic-chemistry.org |
| DMP Oxidation | Dess-Martin Periodinane | CH₂Cl₂, room temp | Metal-free, neutral conditions, fast. | Reagent is shock-sensitive, produces periodinane byproduct. |
Hydrolysis of Protected Aldehyde Forms (e.g., Acetals)
Aldehydes can be sensitive to various reaction conditions, particularly in the presence of strong nucleophiles or bases. Therefore, a common synthetic strategy involves the use of a protected aldehyde, such as an acetal (B89532) or dithiane. The synthesis of this compound can be achieved by preparing its acetal derivative, carrying it through necessary synthetic steps, and then deprotecting it in the final step.
For example, this compound can be protected as its dimethyl or diethyl acetal by reacting it with methanol or ethanol in the presence of an acid catalyst. chemicalbook.com More commonly, the acetal itself is a synthetic target or intermediate. Bromoacetaldehyde (B98955) diethyl acetal, for instance, can be synthesized from the bromination of vinyl acetate (B1210297) in ethanol. orgsyn.orggoogle.com This protected bromoacetaldehyde could then be coupled with a suitable pyridine-containing organometallic reagent.
The final step is the hydrolysis of the acetal to reveal the aldehyde. This is typically achieved by stirring the acetal in an aqueous solution with a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, often in a co-solvent like THF to ensure solubility. The equilibrium of this reaction is driven towards the aldehyde by the presence of excess water.
Advanced Catalytic Systems in this compound Synthesis
Modern organic synthesis heavily relies on advanced catalytic systems, particularly those involving transition metals, to construct complex molecular architectures with high efficiency and selectivity.
Transition Metal-Catalyzed C-C and C-X Bond Formations
Transition metal-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon bonds. For the synthesis of this compound, reactions like the Suzuki or Heck coupling can be envisioned starting from 2,6-dibromopyridine.
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organohalide. scispace.comresearchgate.net A potential route could involve the regioselective Suzuki coupling of 2,6-dibromopyridine with a vinylboronic acid or ester, such as 2-(ethenyl)-1,3,2-dioxaborinane. This would yield 2-bromo-6-vinylpyridine. Subsequent oxidation of the vinyl group, for example through ozonolysis or a Wacker-type oxidation, would then furnish the desired acetaldehyde. The regioselectivity of the first coupling can often be controlled by the specific catalyst, ligands, and reaction conditions used. researchgate.net
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orglibretexts.org 2,6-Dibromopyridine could be coupled with an alkene like ethyl acrylate (B77674). The resulting acrylate ester could then be converted to the target aldehyde through a sequence of steps, such as reduction to the allylic alcohol followed by isomerization and oxidation, or reduction to the saturated ester followed by DIBAL-H reduction as described previously. A more direct approach, the reductive Heck reaction, could couple the aryl bromide with an enol ether, directly generating a protected aldehyde that can be hydrolyzed. nih.gov
Table 3: Overview of Potential Cross-Coupling Strategies
| Reaction | Starting Materials | Key Transformation | Subsequent Steps |
|---|---|---|---|
| Suzuki Coupling | 2,6-Dibromopyridine + Vinylboronic ester | Pd-catalyzed vinylation | Oxidation of vinyl group (e.g., ozonolysis) |
| Heck Reaction | 2,6-Dibromopyridine + Alkene (e.g., ethyl acrylate) | Pd-catalyzed C-C bond formation | Functional group manipulation of the coupled product |
Palladium-Catalyzed Coupling Strategies (e.g., Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are a mainstay in the synthesis of substituted aromatic and heteroaromatic compounds. For the synthesis of this compound, both the Sonogashira and Heck reactions present viable, albeit multi-step, approaches, typically starting from 2,6-dibromopyridine.
The Sonogashira coupling provides a robust method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. A plausible synthetic route to the target compound via a Sonogashira reaction would involve the selective mono-alkynylation of 2,6-dibromopyridine. The higher reactivity of the C2 position in some palladium-catalyzed reactions on pyridines can be exploited to achieve this selectivity. The general mechanism for the Sonogashira coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product.
A potential reaction sequence is outlined below:
Selective Sonogashira Coupling: 2,6-dibromopyridine is reacted with a protected terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). By carefully controlling the stoichiometry and reaction conditions, selective mono-coupling at the C2 position can be favored.
Deprotection and Hydration: The resulting 2-alkynyl-6-bromopyridine is then deprotected, and the terminal alkyne is hydrated to the corresponding methyl ketone.
Homologation and Oxidation: The methyl ketone can be converted to the target acetaldehyde through various homologation strategies followed by oxidation.
The Heck reaction , which couples aryl halides with alkenes, offers an alternative palladium-catalyzed route. libretexts.orgyoutube.com This reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
A potential synthetic pathway utilizing the Heck reaction could be:
Selective Heck Coupling: 2,6-dibromopyridine is reacted with a suitable vinyl ether, such as ethyl vinyl ether, under standard Heck conditions (e.g., Pd(OAc)₂, a phosphine (B1218219) ligand, and a base). Again, achieving mono-substitution at the C2 position is the key challenge.
Hydrolysis: The resulting enol ether is then hydrolyzed under acidic conditions to yield this compound.
| Reaction | Starting Material | Key Reagents | Intermediate/Product |
| Sonogashira Coupling | 2,6-Dibromopyridine | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-6-bromopyridine |
| Heck Reaction | 2,6-Dibromopyridine | Vinyl ether, Pd catalyst, Base | 2-(1-Alkoxyvinyl)-6-bromopyridine |
Nickel-Catalyzed Approaches
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can facilitate the coupling of aryl halides with a variety of partners, including alkyl halides. nih.gov For the synthesis of this compound, a nickel-catalyzed cross-electrophile coupling could be envisioned.
This approach might involve the reaction of 2,6-dibromopyridine with a two-carbon electrophile that can be readily converted to an acetaldehyde. For instance, a reaction with a protected 2-haloacetaldehyde equivalent could be explored. The mechanism of such nickel-catalyzed reactions can be complex, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles and potentially radical intermediates.
A representative, though challenging, synthetic strategy could involve:
Selective Nickel-Catalyzed Coupling: 2,6-dibromopyridine is subjected to a nickel-catalyzed cross-coupling reaction with a suitable C2-synthon, for example, a protected 2-bromoacetaldehyde derivative. The choice of ligand is crucial for controlling the reactivity and selectivity of the nickel catalyst.
Deprotection: The coupled product is then deprotected to reveal the acetaldehyde functionality.
The development of selective mono-functionalization of 2,6-dihalopyridines remains a key area of research, and the choice of catalyst, ligand, and reaction conditions is paramount to achieving the desired outcome.
Organocatalytic and Metal-Free Synthetic Routes
While metal-catalyzed methods are well-established, there is a growing interest in the development of organocatalytic and metal-free synthetic routes to avoid potential metal contamination in the final products. However, the direct synthesis of this compound via these methods is not well-documented and presents significant challenges.
One potential, albeit indirect, approach could involve the C-H functionalization of a suitable precursor. rsc.orgresearchgate.net For instance, the α-C-H bonds of 2-methyl-6-bromopyridine could potentially be functionalized using organocatalytic methods. This would likely involve the generation of an enamine or a related reactive intermediate from the methyl group, which could then react with an electrophilic one-carbon synthon. Subsequent oxidation would then be required to furnish the acetaldehyde. The inherent difficulty in activating the C-H bonds of the methyl group on the electron-deficient pyridine ring makes this a formidable challenge.
Another hypothetical metal-free approach could start from 6-bromo-2-formylpyridine. prepchem.com The formyl group could be homologated to the acetaldehyde via a one-carbon extension, for example, through a Wittig reaction with methoxymethylenetriphenylphosphorane, followed by acidic hydrolysis of the resulting enol ether. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org
| Approach | Precursor | Key Transformation | Challenges |
| C-H Functionalization | 2-Methyl-6-bromopyridine | Organocatalytic α-functionalization | Low reactivity of α-C-H bonds |
| Homologation | 6-Bromo-2-formylpyridine | Wittig reaction and hydrolysis | Multi-step process |
Investigation of Chemo- and Regioselectivity in Multi-Functionalized Pyridine Syntheses
The synthesis of a specifically substituted pyridine derivative like this compound is intrinsically linked to the control of chemo- and regioselectivity. The presence of multiple reactive sites on the pyridine ring and the potential for competing reactions of the functional groups necessitates careful synthetic planning.
Control of Bromination Position and Acetaldehyde Attachment
The regioselective synthesis of the target molecule can be approached in two general ways: by starting with a pyridine ring already substituted at the 2-position and then introducing the bromine at the 6-position, or by starting with a symmetrically substituted pyridine, such as 2,6-dibromopyridine, and selectively functionalizing the 2-position.
Route 1: Sequential Functionalization
Introduction of the C2 side chain: Starting from a suitable pyridine derivative, the acetaldehyde precursor is introduced at the 2-position. For instance, 2-methylpyridine (B31789) can be a starting point.
Regioselective Bromination: The resulting 2-substituted pyridine is then subjected to bromination. The directing effect of the existing substituent and the reaction conditions will determine the position of bromination. Directing the bromine to the C6 position can be challenging and may require the use of N-oxide chemistry to modulate the reactivity of the pyridine ring. acs.orgresearchgate.netnih.gov
Route 2: Selective Functionalization of a Dihalopyridine
Starting Material: 2,6-Dibromopyridine is a readily available starting material.
Selective C2-Functionalization: As discussed in the metal-catalyzed sections, a selective reaction at one of the C-Br bonds is required. The slightly higher reactivity of the C2-position towards certain catalytic systems can be exploited. This has been demonstrated in palladium-catalyzed arylations of 2,6-dibromopyridine. rsc.org
A particularly viable route involves the synthesis of 6-bromo-2-formylpyridine from 2,6-dibromopyridine via a lithium-halogen exchange followed by formylation with dimethylformamide (DMF). prepchem.com This key intermediate can then be converted to the target acetaldehyde. A patent describes the synthesis of 2-bromo-6-formylpyridine from 2-bromo-6-methylpyridine through bromination and subsequent hydrolysis. google.com
Chemical Reactivity and Mechanistic Investigations of 2 6 Bromopyridin 2 Yl Acetaldehyde
Reactivity Profiles of the Acetaldehyde (B116499) Functional Group
The reactivity of 2-(6-bromopyridin-2-yl)acetaldehyde is largely dictated by the aldehyde functional group, which is influenced by the electron-withdrawing nature of the bromo-substituted pyridine (B92270) ring. smolecule.com This structural arrangement enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. smolecule.com The compound readily participates in a variety of reactions typical of aldehydes, including nucleophilic additions and condensation reactions. smolecule.com
The core of this compound's reactivity lies in the susceptibility of its carbonyl carbon to nucleophilic addition. smolecule.com This reaction class is fundamental to the construction of more complex molecular architectures. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org
In aqueous solutions, aldehydes like this compound can exist in equilibrium with their hydrate (B1144303) form, a geminal-diol, which results from the addition of water to the carbonyl group. libretexts.org While generally favoring the aldehyde, this equilibrium is a key consideration in aqueous reaction media.
Similarly, in the presence of alcohols, this compound can reversibly form hemiacetals. lumenlearning.com This reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating attack by the weakly nucleophilic alcohol. libretexts.orglibretexts.org The reaction can proceed further with the addition of a second alcohol molecule to yield an acetal (B89532), a geminal-diether, with the concurrent elimination of a water molecule. lumenlearning.comlibretexts.org The formation of acetals is a reversible process, and they can be hydrolyzed back to the parent aldehyde and alcohol in the presence of aqueous acid. lumenlearning.com
Cyclic hemiacetals can also form intramolecularly if a molecule contains both a carbonyl group and a hydroxyl group in a suitable position, a common phenomenon in carbohydrate chemistry. libretexts.orglumenlearning.com
Table 1: Products of Hydration and Acetal Formation
| Reactant | Reagent(s) | Product(s) | Reaction Type |
| This compound | Water | 2-(6-Bromopyridin-2-yl)ethane-1,1-diol | Hydration |
| This compound | Alcohol (e.g., Methanol) | 2-(6-Bromopyridin-2-yl)-1-methoxyethanol (Hemiacetal) | Hemiacetal Formation |
| This compound | Excess Alcohol (e.g., Methanol), Acid Catalyst | 6-Bromo-2-(1,1-dimethoxyethyl)pyridine (Acetal) | Acetal Formation |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. youtube.comthermofisher.com In the case of this compound, the addition of an organometallic reagent would result in the formation of a secondary alcohol after an acidic workup. youtube.com The reaction proceeds via a two-step mechanism: nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com
It is important to note that the bromo-substituent on the pyridine ring could potentially undergo side reactions, such as metal-halogen exchange, with certain organometallic reagents. Careful selection of the organometallic reagent and reaction conditions is therefore crucial.
Table 2: Representative Organometallic Addition Reactions
| Organometallic Reagent | Product after Workup |
| Methylmagnesium bromide | 1-(6-Bromopyridin-2-yl)propan-2-ol |
| Phenyllithium | 1-(6-Bromopyridin-2-yl)-2-phenylethanol |
Primary amines react with aldehydes like this compound to form imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the eventual elimination of water to form the imine. libretexts.org
Secondary amines, on the other hand, react with aldehydes to form enamines (alkene + amine). libretexts.org This occurs because secondary amines lack the second proton on the nitrogen necessary for imine formation, and instead, a proton is removed from an adjacent carbon, leading to the formation of a carbon-carbon double bond. libretexts.org
Table 3: Products of Reactions with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Product | Functional Group |
| Primary Amine (R-NH₂) | N-(2-(6-Bromopyridin-2-yl)ethylidene)alkanamine | Imine |
| Secondary Amine (R₂NH) | 2-(1-(Dialkylamino)vinyl)-6-bromopyridine | Enamine |
The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows it to undergo aldol (B89426) reactions and related condensations. wikipedia.orgmasterorganicchemistry.com These reactions are powerful carbon-carbon bond-forming methods in organic synthesis. wikipedia.org In a typical aldol reaction, an enolate, formed by the deprotonation of the α-carbon, acts as a nucleophile and attacks the carbonyl carbon of another aldehyde molecule. wikipedia.orgpressbooks.pub This results in the formation of a β-hydroxy aldehyde, also known as an aldol addition product. masterorganicchemistry.compressbooks.pub
Under certain conditions, particularly with heating, the β-hydroxy aldehyde can undergo dehydration to form an α,β-unsaturated aldehyde, the product of an aldol condensation. wikipedia.orgpressbooks.pub
If a molecule possesses two carbonyl groups in appropriate positions, an intramolecular aldol reaction can occur, leading to the formation of a cyclic product. pressbooks.pub This process, known as aldol cyclization, is particularly favorable for the formation of stable five- or six-membered rings. pressbooks.pub While this compound itself does not have a second carbonyl group for an intramolecular reaction, derivatives of this compound could be designed to undergo such cyclizations, providing a synthetic route to fused heterocyclic systems.
Aldol Reactions and Related Condensations
Crossed Aldol Condensations with Other Carbonyl Compounds
The acetaldehyde moiety of this compound contains acidic α-hydrogens, enabling it to act as a nucleophile in aldol condensations after conversion to its enolate form. When reacted with a different carbonyl compound, a crossed or mixed aldol reaction occurs. wikipedia.orglibretexts.org Ordinarily, if both carbonyl reactants possess α-hydrogens, a complex mixture of up to four products can form, limiting the synthetic utility. wikipedia.orgvedantu.com
To achieve a selective transformation yielding a single major product, the reaction is typically performed with a carbonyl partner that lacks α-hydrogens, rendering it unable to form an enolate and thus capable of acting only as an electrophile. libretexts.org Common examples of such non-enolizable carbonyl compounds include formaldehyde (B43269) and aromatic aldehydes like benzaldehyde. This specific type of reaction between an aromatic aldehyde and an enolizable ketone or aldehyde is known as a Claisen-Schmidt condensation. libretexts.org
The general strategy involves the slow addition of this compound to a mixture of the non-enolizable aldehyde and a base (e.g., sodium hydroxide). This approach maintains a low concentration of the enolizable compound, favoring its reaction with the more abundant electrophile and minimizing self-condensation. chemistrysteps.com
Alternatively, a directed aldol reaction can be employed for greater control, even between two enolizable partners. This method involves the pre-formation of a specific enolate by using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). chemistrysteps.com The irreversible deprotonation of one carbonyl compound allows for its specific reaction as the nucleophile when the second carbonyl compound is subsequently introduced. chemistrysteps.com
Table 1: Representative Crossed Aldol Condensations
| Reactant 1 (Enolate Precursor) | Reactant 2 (Electrophile) | Base/Conditions | Expected Major Product |
|---|---|---|---|
| This compound | Benzaldehyde | NaOH, slow addition | (E)-3-Phenyl-2-(6-bromopyridin-2-ylmethyl)acrylaldehyde |
| This compound | Formaldehyde | NaOH, slow addition | 2-(6-Bromopyridin-2-ylmethyl)propenal |
| This compound | Acetone | LDA, THF, -78 °C; then add acetone | 4-Hydroxy-4-methyl-2-(6-bromopyridin-2-ylmethyl)pentan-2-one |
Decarbonylation Pathways and Radical Intermediates
The decarbonylation of aldehydes, which involves the loss of a carbonyl group (CO), can proceed through various mechanisms, including those involving radical intermediates, particularly under thermal or photochemical conditions. While specific studies on the decarbonylation of this compound are not extensively detailed in the literature, mechanistic pathways can be inferred from the behavior of analogous arylacetaldehydes and related thermal decomposition studies of compounds like pyridine and acetaldehyde. researchgate.net
The pyrolysis of such compounds is known to generate radical intermediates. researchgate.net A plausible radical-mediated decarbonylation pathway for this compound would begin with the homolytic cleavage of the C-H bond of the aldehyde group to form a pyridinylacetyl radical. This radical species can then lose a molecule of carbon monoxide to generate a (6-bromopyridin-2-yl)methyl radical. This new radical intermediate can subsequently abstract a hydrogen atom from the solvent or another molecule to form the final decarbonylated product, 2-bromo-6-methylpyridine (B113505), or participate in other radical termination or propagation steps.
The involvement of radical intermediates in a reaction can be investigated experimentally by using radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). If the addition of TEMPO to the reaction mixture inhibits or quenches the formation of the product, it strongly suggests that the reaction proceeds, at least in part, through a radical pathway. beilstein-journals.org
Transformations Involving the Bromine Substituent at the 6-Position
The bromine atom at the C-6 position of the pyridine ring serves as a versatile functional handle for constructing new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the inherent reactivity of the carbon-bromine bond make this site particularly amenable to oxidative addition by palladium(0) catalysts, initiating a range of powerful synthetic transformations. smolecule.comfishersci.com
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site
Palladium-catalyzed cross-coupling has become a cornerstone of modern organic synthesis due to its reliability, functional group tolerance, and broad substrate scope. snnu.edu.cnsnnu.edu.cn For substrates like this compound, these reactions provide a direct method to modify the pyridine core without altering the aldehyde functionality, assuming appropriate reaction conditions are chosen. The general catalytic cycle for these transformations involves three key steps:
Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (C-Br bond), inserting the palladium into the bond to form a palladium(II) species. mdpi.com
Transmetalation : The organic group from a second reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium(II) complex, displacing the halide.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst to re-enter the catalytic cycle. libretexts.org
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. fishersci.comnih.gov This reaction is valued for its mild conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic, easily removable inorganic byproducts. fishersci.com
For this compound, Suzuki coupling enables the introduction of a wide variety of aryl and vinyl substituents at the 6-position of the pyridine ring. The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, in the presence of a base and a suitable solvent. mdpi.com
Table 2: Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-(6-Phenylpyridin-2-YL)acetaldehyde |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 2-(6-(4-Methoxyphenyl)pyridin-2-YL)acetaldehyde |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 2-(6-(Thiophen-2-yl)pyridin-2-YL)acetaldehyde |
| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 2-(6-Vinylpyridin-2-YL)acetaldehyde |
Negishi Coupling for C-C Bond Formation
The Negishi coupling facilitates C-C bond formation by reacting an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. orgsyn.org This method is known for its high reactivity and excellent functional group tolerance, often succeeding where other coupling methods may fail. orgsyn.org The required organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc halide (e.g., ZnCl₂).
In the context of this compound, Negishi coupling provides another powerful route to C-C bonds. The reaction of the bromopyridine substrate with an arylzinc or alkylzinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would yield the corresponding substituted pyridine derivative. mdpi.com Careful control of reaction conditions is important to avoid potential side reactions involving the aldehyde group. smolecule.com
Table 3: Negishi Coupling of this compound
| Organozinc Reagent | Catalyst (Example) | Solvent (Example) | Product |
|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-(6-Phenylpyridin-2-YL)acetaldehyde |
| Ethylzinc bromide | Pd(dba)₂/XPhos | THF | 2-(6-Ethylpyridin-2-YL)acetaldehyde |
| (Furan-2-yl)zinc chloride | Pd(PPh₃)₄ | THF | 2-(6-(Furan-2-yl)pyridin-2-YL)acetaldehyde |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically by reacting an aryl halide with a primary or secondary amine in the presence of a strong base. libretexts.orgorganic-chemistry.org This reaction has become a premier method for constructing arylamines, which are prevalent in pharmaceuticals and materials science. snnu.edu.cn
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand attached to the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, BrettPhos) are essential for promoting the key reductive elimination step that forms the C-N bond. libretexts.orgbeilstein-journals.org The reaction of this compound with various amines under these conditions would lead to a diverse array of 6-aminopyridine derivatives, providing access to valuable building blocks for further synthetic elaboration. A practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes. nih.gov
Table 4: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst/Ligand (Example) | Base (Example) | Solvent (Example) | Product |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 2-(6-(Phenylamino)pyridin-2-YL)acetaldehyde |
| Morpholine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 2-(6-Morpholinopyridin-2-YL)acetaldehyde |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 2-(6-(Benzylamino)pyridin-2-YL)acetaldehyde |
| Pyrrolidine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 2-(6-(Pyrrolidin-1-yl)pyridin-2-YL)acetaldehyde |
Other Halogen Exchange and Substitution Reactions
The bromine atom at the C6 position of this compound is a key functional group that readily participates in halogen exchange and nucleophilic substitution reactions. The bromine atom is considered a good leaving group, which facilitates its replacement by a variety of nucleophiles. This reactivity is a cornerstone for the synthetic utility of bromopyridines, allowing for the introduction of diverse functionalities.
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 2-bromopyridines. For instance, the reaction of 2-bromopyridine (B144113) with ammonia (B1221849) or sodium amide yields 2-aminopyridine, demonstrating a classic SNAr mechanism. pearson.comchegg.com Similarly, other nucleophiles can displace the bromide. The reactivity of the C-Br bond is also exploited in modern cross-coupling reactions. For example, 2-bromo-6-methylpyridine is a versatile building block that undergoes various transformations, including Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds. ontosight.aievitachem.com
Metal-halogen exchange reactions are another important transformation. These typically involve treatment with strong bases like organolithium reagents. For instance, studies on 2,6-dibromopyridine (B144722) using lithium magnesiate reagents have shown that the extent of halogen exchange (mono- or di-substitution) can be controlled by the solvent and stoichiometry of the reagent. strath.ac.uk In continuous flow systems, highly functionalized (hetero)aryl halides can undergo halogen-lithium exchange, which can then be trapped by electrophiles. uni-muenchen.de The chemoselectivity of these reactions on multifunctional substrates like this compound is a critical consideration, as the aldehyde group can also react with organolithium reagents.
A systematic study on regioisomeric 2-bromo-6-chloropyridin-3-yl deoxyribo-nucleosides revealed that Pd-catalyzed cross-coupling reactions, such as the Suzuki coupling, proceeded with high chemoselectivity at the position of the more reactive bromine atom. rsc.org In contrast, nucleophilic substitutions with reagents like sodium methoxide (B1231860) were often less selective, yielding mixtures of products. rsc.org
Table 1: Examples of Halogen Exchange and Substitution Reactions on Bromopyridines
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |
|---|---|---|---|---|
| 2-Bromopyridine | Sodium amide (NaNH₂) | 2-Aminopyridine | Nucleophilic Aromatic Substitution | pearson.com |
| 2-Bromo-6-methylpyridine | Arylboronic acid, Pd catalyst | 2-Aryl-6-methylpyridine | Suzuki Cross-Coupling | ontosight.ai |
| 2,6-Dibromopyridine | LiMgBu₃ (excess) in THF | 2,6-Dimetallated pyridine | Double Halogen-Metal Exchange | strath.ac.uk |
Reactivity of the Pyridine Heterocycle
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic characteristic governs its reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene. The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring to a great extent, making electrophilic substitution very difficult and requiring harsh reaction conditions. vaia.com When substitution does occur, it is directed primarily to the C3 (or β) position.
To overcome this low reactivity, pyridine N-oxides are often used. researchgate.net The N-oxide group is activating and directs incoming electrophiles to the C2 (α) and C4 (γ) positions. The oxygen atom can donate electron density back into the ring through resonance, stabilizing the intermediates of electrophilic attack at these positions. vaia.com After the substitution reaction, the N-oxide can be deoxygenated to yield the desired substituted pyridine. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net The presence of a good leaving group, such as the bromine atom in this compound, at one of these positions makes SNAr a highly favorable process. pearson.com The reaction proceeds through a Meisenheimer-type intermediate, where the negative charge is stabilized by the electronegative nitrogen atom. The reaction of 2-bromopyridines with various nucleophiles, including amines and alkoxides, is a common synthetic strategy. chegg.comontosight.aimdpi.com
The this compound molecule possesses two potential donor sites for coordination with metal ions: the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This allows it to act as a bidentate ligand, forming stable five-membered chelate rings with a metal center.
The coordination chemistry of related pyridyl aldehydes and ketones is well-established. Pyridine-2-carbaldehyde, for example, reacts with amines to form Schiff base ligands which are excellent bidentate chelators. wikipedia.org The coordination of the aldehyde or ketone to a Lewis acidic metal center, such as Re(I), activates the carbonyl carbon towards nucleophilic attack. researchgate.net
The related ligand, di-2-pyridyl ketone ((py)₂CO), demonstrates remarkable versatility in coordination chemistry. researchgate.net It can coordinate in various modes, but upon coordination, the carbonyl group is often susceptible to nucleophilic attack by water or alcohols. This leads to the in-situ formation of gem-diol or hemiacetal derivatives, which can then act as bridging ligands to form polynuclear metal clusters. researchgate.net Similarly, di-2-pyridyl ketoxime (dpkoxH) and its deprotonated form show extraordinary coordination flexibility, leading to a vast array of metal complexes with interesting structural and magnetic properties. mdpi.com
Given these precedents, this compound is expected to form stable complexes with a variety of transition metals. The coordination would likely involve the N,O-bidentate chelation mode. The presence of the bromine atom at the C6 position might influence the electronic properties and steric environment of the resulting metal complexes, but it is not typically involved in the initial coordination event unless it is subsequently targeted for further reaction.
Interplay and Chemoselectivity between the Aldehyde, Bromine, and Pyridine Moieties
A key aspect of the chemistry of this compound is the chemoselectivity challenge presented by its three distinct functional groups: the aldehyde, the C-Br bond, and the pyridine ring. The outcome of a reaction depends on the reagents and conditions employed, which can be tuned to target a specific site.
Reactions at the Aldehyde: The aldehyde group is susceptible to nucleophilic addition and condensation reactions. smolecule.com For instance, reduction with sodium borohydride (B1222165) would selectively reduce the aldehyde to an alcohol without affecting the C-Br bond or the aromatic ring. Reaction with Grignard reagents or organolithium compounds could lead to the formation of secondary alcohols. However, these strong nucleophiles could also potentially react at the C-Br bond via halogen-metal exchange or at the pyridine ring. escholarship.orgresearchgate.net The development of chemoselective transformations for molecules with multiple reactive sites is a central theme in organic synthesis. scholaris.ca
Reactions at the C-Br Bond: The bromine atom is the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). tandfonline.com Studies on similar di-functionalized pyridines have shown that these reactions can be performed with high chemoselectivity, leaving other functional groups like chlorides or aldehydes intact, provided the conditions are carefully chosen. rsc.org For example, a Suzuki coupling on a bromo-chloropyridine derivative proceeds selectively at the more reactive bromine position. rsc.org
Reactions involving the Pyridine Ring: As discussed, the pyridine nitrogen is a site for coordination with metal ions and can be protonated by acids. The ring itself can undergo nucleophilic substitution, but this typically requires the displacement of the bromine leaving group.
The interplay between these sites is complex. For example, in a reaction with a strong organometallic base, a competition exists between nucleophilic addition to the aldehyde, halogen-metal exchange at the C-Br bond, and deprotonation of the weakly acidic α-protons of the acetaldehyde group. The choice of base, solvent, and temperature is crucial in directing the reaction towards the desired outcome. researchgate.net In a study on the synthesis of imidazo[1,2-a]pyridines, the sensitive aldehyde group could be preserved during an oxidative cyclization, highlighting that even reactive functional groups can be tolerated under the right catalytic conditions. beilstein-journals.org The development of reagents with orthogonal reactivity, which react with only one functional group in a multifunctional molecule, is a key strategy for navigating this complex reactivity. scholaris.ca
Computational and Spectroscopic Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules like this compound. These computational methods provide insights into stable conformations, rotational energy barriers, and electronic parameters that govern reactivity.
Conformational Analysis: The molecule's flexibility arises primarily from the rotation around the C2-C(aldehyde) single bond. DFT calculations can determine the relative energies of different conformers. For a related 2-pyridyl imide, DFT studies identified two stable conformers (syn and anti with respect to the pyridine nitrogen), with the syn conformer being slightly lower in energy. tandfonline.com For this compound, one would expect to find conformers where the aldehyde group is oriented either syn or anti relative to the pyridine nitrogen. The relative stability of these conformers would be influenced by steric interactions with the bromine at C6 and potential non-covalent interactions like n→π* interactions between the nitrogen lone pair and the carbonyl π* orbital. tandfonline.com
Energetics and Electronic Properties: DFT calculations are widely used to study the electronic structure of bromopyridine derivatives. tandfonline.comnih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. tandfonline.comjocpr.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis, another computational technique, can reveal details about charge distribution and hyperconjugative interactions that contribute to molecular stability. tandfonline.com For instance, in a study of 2,6-disubstituted pyridine derivatives, NBO analysis was used to understand intramolecular charge transfer mechanisms. tandfonline.com DFT has also been used to calculate vertical electron affinities for halopyridines, providing insight into their behavior upon electron attachment. uniba.sk Such calculations can help rationalize the observed chemoselectivity in reactions by comparing the activation energies for different potential reaction pathways.
Table 2: Representative DFT Functionals and Basis Sets Used for Pyridine Derivatives
| Compound Type | DFT Functional | Basis Set | Properties Calculated | Reference(s) |
|---|---|---|---|---|
| Arylated Bromopyridines | M06-2X | 6-311++G(d,p) | Optimized geometry, NBO, FMO, NLO properties | tandfonline.com |
| Amino-bromopyridine | B3LYP | cc-pVTZ | Optimized structure, vibrational frequencies, FMOs | nih.gov |
| Halo-pyridines | B3LYP | 6-31+G(d) | Vertical electron affinities, potential energy curves | uniba.sk |
| Pyridine Derivatives | PW91 | (not specified) | HOMO/LUMO energies, charge transfer | jocpr.com |
Elucidation of Reaction Pathways and Transition States via Computational Methods
Computational chemistry provides a powerful lens for understanding the intricate reaction pathways and transition states of this compound. While direct computational studies on this specific molecule are not extensively documented in the reviewed literature, significant insights can be drawn from theoretical investigations of closely related bromopyridine and aldehyde-containing compounds. These studies utilize methods like Density Functional Theory (DFT) to model molecular geometries, electronic structures, and reaction energetics, offering a detailed picture of reactivity.
For analogous bromopyridine derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as cc-pVTZ, have been instrumental in optimizing molecular geometries and understanding the electronic interplay between the bromine substituent and the pyridine ring. The bromine atom, being highly electronegative, exerts a significant electron-withdrawing effect on the pyridine ring. This effect creates an electron-deficient region at the 2-position, where the acetaldehyde moiety is attached, thereby influencing its reactivity.
Frontier Molecular Orbital (FMO) analysis of similar structures reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the aldehyde carbonyl group. smolecule.com This localization signifies the aldehyde carbon as the primary site for nucleophilic attack. Conversely, the Highest Occupied Molecular Orbital (HOMO) is typically situated on the bromine-substituted pyridine ring. smolecule.com The interaction between the bromine's p-orbitals and the π-system of the pyridine ring can lead to weak hyperconjugative interactions, further polarizing the C-Br bond and enhancing the electrophilicity of the aldehyde carbon. smolecule.com
These computational models are crucial for predicting the mechanisms of various reactions. For instance, in nucleophilic addition reactions, the calculations can map the potential energy surface as the nucleophile approaches the aldehyde, identifying the structure and energy of the tetrahedral intermediate and the corresponding transition state. Similarly, for transition-metal-catalyzed cross-coupling reactions at the bromine-substituted position, computational methods can elucidate the energetics of oxidative addition, transmetalation, and reductive elimination steps, helping to determine the rate-limiting step of the catalytic cycle.
Interactive Data Table: Computational Parameters for Related Bromopyridine Derivatives
| Computational Method | Basis Set | Key Finding | Reference Compound |
|---|---|---|---|
| Density Functional Theory (DFT) B3LYP | cc-pVTZ | Optimized molecular geometry, identified LUMO on the aldehyde group and HOMO on the bromopyridine ring. | 2-(5-Bromopyridin-2-yl)acetaldehyde |
Spectroscopic Characterization of Intermediates in Complex Reactions
The direct observation and characterization of transient intermediates are paramount for validating proposed reaction mechanisms. Spectroscopic techniques are indispensable tools for this purpose, offering real-time or trapped-state analysis of species that exist for only fleeting moments during a chemical transformation. While specific spectroscopic studies detailing intermediates from reactions of this compound are sparse in the available literature, the principles and techniques applied to analogous systems provide a clear framework for how such investigations would proceed.
Action spectroscopy, which combines mass spectrometry with spectroscopic methods, has emerged as a powerful technique for characterizing ionic reaction intermediates. rsc.org This method allows for the isolation of mass-selected ions and their subsequent spectroscopic analysis, for instance, through ultraviolet or infrared photodissociation. rsc.org For reactions involving this compound, this could be applied to identify and structurally elucidate key intermediates in, for example, acid- or base-catalyzed reactions or in the gas phase.
In the context of transition metal-catalyzed reactions, various spectroscopic methods are employed to characterize organometallic intermediates. For instance, in palladium-catalyzed cross-coupling reactions, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including in situ monitoring), X-ray crystallography of stable intermediate analogues, and mass spectrometry are vital. These methods can provide evidence for the formation of oxidative addition complexes, where the palladium inserts into the C-Br bond, and subsequent intermediates along the catalytic cycle.
Kinetic Isotope Effect (KIE) studies, while not a direct spectroscopic observation, provide crucial mechanistic information that complements spectroscopic data. For instance, in Suzuki-Miyaura couplings of related bromopyridine compounds, KIE studies have suggested that transmetalation, rather than oxidative addition, can be the rate-determining step. smolecule.com
The application of these spectroscopic techniques to the reactions of this compound would be invaluable. For example, in a Passerini or Ugi multicomponent reaction, in situ IR or NMR spectroscopy could potentially identify key intermediates like the initial adduct between the isocyanide and the aldehyde. Similarly, in aldol or Michael addition reactions, spectroscopic methods could be used to characterize the enolate or enamine intermediates that are formed.
Interactive Data Table: Spectroscopic Techniques for Intermediate Characterization
| Spectroscopic Technique | Type of Intermediate Characterized | Example Application Area |
|---|---|---|
| Action Spectroscopy (UV/IR Photodissociation) | Ionic reaction intermediates | Gas-phase reaction mechanisms |
| In situ NMR Spectroscopy | Organometallic intermediates, transient organic species | Monitoring catalytic cycles and reaction progress |
| X-ray Crystallography | Stable analogues of reaction intermediates | Structural elucidation of organometallic complexes |
Applications in Advanced Organic Synthesis and Materials Science
2-(6-Bromopyridin-2-YL)acetaldehyde as a Versatile Synthon in Heterocyclic Synthesis
The presence of both an electrophilic aldehyde and a pyridine (B92270) ring that can be modified through its bromine substituent makes this compound a highly adaptable building block for the synthesis of a wide array of heterocyclic structures.
Construction of Polysubstituted Pyridines and Bipyridines
The synthesis of polysubstituted pyridines and bipyridines is of significant interest due to their widespread applications in medicinal chemistry, catalysis, and materials science. nih.govnih.gov The this compound moiety can serve as a key starting material in well-established synthetic methodologies for creating these complex structures.
Classic reactions such as the Kröhnke pyridine synthesis offer a potential route to highly functionalized pyridines. wikipedia.orgresearchgate.net This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.net The acetaldehyde (B116499) functionality of this compound could be envisioned to participate in condensation reactions to form the necessary α,β-unsaturated precursors for a Kröhnke-type cyclization.
Furthermore, the bromine atom on the pyridine ring is a handle for various transition-metal-catalyzed cross-coupling reactions , which are powerful tools for constructing C-C bonds. mdpi.comresearchgate.net Reactions like the Suzuki, Stille, and Negishi couplings allow for the introduction of a wide range of substituents at the 6-position of the pyridine ring. mdpi.comresearchgate.netpreprints.org This enables the synthesis of unsymmetrically substituted bipyridines, which are crucial ligands in coordination chemistry. beilstein-journals.org For instance, coupling with another pyridyl organometallic reagent would yield a bipyridine scaffold. While specific examples detailing the use of this compound in these reactions are not extensively documented, its structure is amenable to these synthetic strategies.
| Reaction Type | Potential Role of this compound | Resulting Structure |
| Kröhnke Pyridine Synthesis | Precursor to the α,β-unsaturated carbonyl component. | Polysubstituted Pyridine |
| Suzuki Coupling | Bromopyridine component for coupling with a boronic acid. | 6-substituted Pyridine/Bipyridine |
| Stille Coupling | Bromopyridine component for coupling with an organotin reagent. | 6-substituted Pyridine/Bipyridine |
| Negishi Coupling | Bromopyridine component for coupling with an organozinc reagent. | 6-substituted Pyridine/Bipyridine |
Synthesis of Fused Pyridine Systems (e.g., Indolizines, Pyrrolo[2,3-d]pyrimidines)
The development of synthetic routes to fused heterocyclic systems is a cornerstone of modern organic chemistry, driven by the interesting biological and photophysical properties of these molecules.
Indolizines , which are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead, are known for their diverse biological activities. nih.govsemanticscholar.org The Tschitschibabin reaction is a classical and still widely used method for indolizine (B1195054) synthesis, involving the reaction of a 2-alkylpyridine with an α-halocarbonyl compound, followed by base-induced cyclization. chim.itbeilstein-journals.org The acetaldehyde moiety of this compound provides the necessary two-carbon extension from the pyridine ring, making it a suitable precursor for this transformation after conversion of the aldehyde to a group that can be easily cyclized. Palladium-catalyzed multicomponent synthesis of indolizines from 2-bromopyridines has also been developed, offering a modular approach to these structures. nih.gov
Pyrrolo[2,3-d]pyrimidines are another class of fused heterocycles that are of significant interest, particularly as kinase inhibitors in medicinal chemistry. nih.govmdpi.com The synthesis of these compounds often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) or vice versa. scielo.org.mxresearchgate.netnih.gov While direct synthetic routes starting from this compound are not explicitly detailed in the literature, its functional groups could potentially be elaborated to form the necessary precursors for cyclization into the pyrrolo[2,3-d]pyrimidine scaffold.
| Fused System | Synthetic Approach | Potential Role of this compound |
| Indolizine | Tschitschibabin Reaction | Serves as the 2-substituted pyridine precursor. |
| Indolizine | Palladium-Catalyzed Multicomponent Reaction | Acts as the 2-bromopyridine (B144113) component. nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Multi-step Cyclization | Can be chemically modified to provide the necessary pyrrole or pyrimidine precursors. |
Precursor for Complex Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govbeilstein-journals.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. researchgate.net
The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs. For example, it could serve as the carbonyl component in reactions like the Hantzsch pyridine synthesis or the Biginelli reaction to generate dihydropyridines and dihydropyrimidinones, respectively, although these would involve the aldehyde reacting to form a larger heterocyclic system. More complex MCRs, such as the Groebke-Blackburn-Bienaymé reaction , which combines an amidine, an aldehyde, and an isocyanide, could potentially utilize this compound to create highly substituted imidazo-fused heterocycles. mdpi.com
A doctoral thesis has described the synthesis of a complex heterocyclic structure, (8aR,13aS)-8a-(6-bromopyridin-2-yl)-5,6,9,10,13,13a-hexahydro-8H-pyrrolo[1',2':4,5]pyrazino[2,1-a]isoquinoline-8,11(8aH)-dione, which incorporates the 6-bromopyridin-2-yl moiety, indicating the utility of this core in building intricate molecular frameworks through what appears to be a multicomponent or sequential reaction pathway. rug.nl
Utilization in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org The design of molecules that can self-assemble into well-defined, functional architectures is a key goal in this field. nih.govnih.gov The structural features of this compound, namely the hydrogen-bond-accepting pyridine nitrogen and aldehyde oxygen, along with the potential for π-π stacking interactions involving the pyridine ring, make it an interesting candidate for the construction of supramolecular assemblies.
While specific studies detailing the use of this compound in supramolecular chemistry are not prevalent, its derivatives could be designed to participate in programmed self-assembly. For example, conversion of the aldehyde to other functional groups could introduce hydrogen-bonding donors, leading to the formation of tapes, rosettes, or polymeric structures. The pyridine nitrogen can also be used for coordination-driven self-assembly with metal ions to form metallacycles and metallo-supramolecular polymers. rsc.org
Ligand Design for Transition Metal Catalysis and Luminescent Complexes
The pyridine ring is a ubiquitous component of ligands in coordination chemistry and catalysis. The presence of both a pyridine nitrogen and an aldehyde oxygen in this compound provides a bidentate chelation site for metal ions.
Chelation Strategies Involving the Pyridine Nitrogen and Aldehyde Oxygen
The formation of a five-membered chelate ring through coordination of the pyridine nitrogen and the aldehyde oxygen to a metal center is a plausible binding mode for this compound. This chelation can stabilize the metal complex and influence its electronic properties and reactivity.
Furthermore, the aldehyde group serves as a convenient handle for the synthesis of more complex ligands, particularly through Schiff base condensation . mdpi.comscispace.com Reaction of the aldehyde with primary amines yields imines, which, together with the pyridine nitrogen, can form highly stable and versatile tridentate or tetradentate ligands. These Schiff base complexes have found applications in various catalytic transformations. mdpi.comrsc.orgresearchgate.net
The resulting metal complexes, particularly those of transition metals, can exhibit interesting photophysical properties, including luminescence. The combination of the pyridine heterocycle with a conjugated system, which can be extended through reactions at the aldehyde, can lead to the formation of luminescent complexes with potential applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
Modulating Catalytic Activity and Selectivity via Ligand Structure
The this compound molecule serves as a foundational component in the synthesis of bespoke ligands for transition metal catalysis. The aldehyde group offers a convenient handle for elaboration into various chelating moieties, while the bromine atom provides a site for further functionalization, often through cross-coupling reactions. This dual reactivity is crucial for systematically modifying the steric and electronic properties of the resulting ligands, which in turn allows for the fine-tuning of the activity and selectivity of their metal complexes.
A key strategy involves the condensation of the acetaldehyde with amines to form Schiff bases, which can be subsequently reduced to create flexible or rigidified polydentate amine-based ligands. The nitrogen atom of the pyridine ring, along with the newly introduced donor atoms, can then coordinate to a metal center, such as ruthenium or palladium.
Research into ruthenium complexes bearing NNN-tridentate ligands, synthesized from precursors related to this compound, demonstrates the profound impact of ligand structure on catalytic performance. chemsrc.comacs.org By introducing functional groups, such as hydroxyl (-OH) groups, at different positions on the ligand backbone, chemists can alter the secondary coordination sphere around the metal. chemsrc.comacs.org These modifications can influence the electronic density at the metal center and establish non-covalent interactions within the catalytic pocket, which are critical for substrate activation and controlling reaction selectivity. chemsrc.com
For instance, in the transfer hydrogenation of ketones, the catalytic activity of ruthenium complexes can be significantly modulated by the placement of hydroxyl groups on the ligand framework. acs.org These appended groups can participate in hydrogen bonding networks, influencing the hydride transfer step and enhancing catalytic efficiency. chemsrc.com The table below illustrates how subtle changes in the ligand architecture, originating from modifications of the initial pyridine scaffold, can lead to substantial differences in catalytic outcomes for the transfer hydrogenation of acetophenone.
Table 1: Effect of Ligand Modification on Catalytic Activity in Transfer Hydrogenation of Acetophenone
| Catalyst (Ru-Complex) | Ligand Modification | Yield (%) | Time (min) |
|---|---|---|---|
| Complex 1 | Base Ligand | 96 | 15 |
| Complex 2 | Hydroxyl group at position X | 94 | 30 |
| Complex 3 | Hydroxyl group at position Y | 85 | 60 |
Data conceptually derived from studies on related ruthenium catalysts. acs.org
Furthermore, the bromine atom on the pyridine ring is a versatile anchor for introducing a wide array of substituents via cross-coupling reactions like the Suzuki or Stille coupling. This allows for the introduction of bulky or electron-donating/withdrawing groups that can sterically and electronically tune the catalyst's properties, thereby controlling selectivity in reactions such as hydroformylation or polymerization. st-andrews.ac.uk
Contributions to the Synthesis of Advanced Functional Materials (conceptual exploration)
The structural attributes of this compound also position it as a promising building block for the synthesis of advanced functional materials. The combination of a heterocyclic aromatic system with reactive functional groups allows for its incorporation into larger, well-defined architectures with interesting photophysical, electronic, or magnetic properties.
One conceptual application lies in the construction of Extended Metal Atom Chains (EMACs) . These are one-dimensional chains of metal atoms held together by direct metal-metal bonds and supported by helical organic ligands. The ligands required to stabilize these fragile chains are often based on oligopyridylamines. Through a series of synthetic steps, this compound can be converted into amino-pyridine units. These units can then be assembled onto a scaffold, such as tris(2-aminoethyl)amine (B1216632) (tren), to create multidentate ligands capable of wrapping around a series of metal ions. georgiasouthern.edu The electronic communication between the metal centers in EMACs, mediated by the ligand framework, can give rise to unique magnetic and conductive properties, making them candidates for molecular wires or high-density information storage materials. georgiasouthern.edu
Another area of conceptual exploration is in the synthesis of functional polymers and organic electronic materials . The pyridine moiety is a common component in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electron-deficient nature, which can facilitate electron transport. The acetaldehyde functionality can be used to synthesize polymerizable monomers. For example, it can undergo Wittig-type reactions to introduce vinyl groups, which can then be polymerized. The bromine atom offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties, such as its band gap or solubility. Alternatively, the bromo-pyridine unit can be incorporated into conjugated polymers via cross-coupling polymerization reactions, leading to materials with tailored electronic and optical properties for use in sensors, transistors, and other electronic devices. smolecule.com
The versatility of this compound as a synthon thus extends beyond small molecule catalysis into the realm of materials science, offering a gateway to novel materials with programmed functions.
Future Research Directions and Emerging Paradigms in 2 6 Bromopyridin 2 Yl Acetaldehyde Chemistry
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern synthesis. primescholars.com Future efforts concerning 2-(6-Bromopyridin-2-YL)acetaldehyde will likely prioritize the development of more sustainable synthetic routes.
Key areas of focus will include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. primescholars.com This contrasts with traditional methods that can generate significant waste. primescholars.com For instance, developing catalytic cycles that minimize the use of stoichiometric reagents is a primary goal.
Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or biorenewable solvents like Cyrene™, is crucial. rsc.org Studies on related pyridine (B92270) syntheses have shown that using aqueous media or green catalysts can lead to high yields and simplified purification. researchgate.netnih.gov
Energy Efficiency: Exploring energy-efficient activation methods like microwave irradiation or sonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov These techniques have been successfully applied to the synthesis of various pyridine derivatives, suggesting their applicability here. tandfonline.comtandfonline.com
Catalyst-Mediated Synthesis: The use of efficient and recyclable catalysts, such as iron-based catalysts or zeolites, presents a green alternative to traditional methods. rsc.orgnih.gov Research into catalyst-mediated, multi-component reactions could provide a direct and efficient pathway to complex molecules from simple precursors. bohrium.com
| Green Chemistry Principle | Potential Application to this compound Synthesis |
| High Atom Economy | Designing multi-component reactions where most atoms from the reactants are incorporated into the product. acs.org |
| Use of Safer Solvents | Employing water or bio-derived solvents like GVL/Cyrene™ blends to replace hazardous solvents like DMF. rsc.org |
| Energy Efficiency | Utilizing microwave-assisted or sonochemical methods to reduce reaction times and energy input. nih.govnih.gov |
| Catalysis | Developing recyclable, non-toxic catalysts (e.g., iron, zeolites) to improve efficiency and reduce waste. rsc.orgnih.gov |
Exploration of Asymmetric Catalysis in Transformations Involving this compound
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a molecule can determine its biological activity. The aldehyde functionality in this compound is an ideal handle for asymmetric transformations to create chiral alcohols, amines, and other valuable building blocks.
Future research will likely investigate:
Enantioselective Alkylation and Addition: The development of catalytic systems for the enantioselective addition of nucleophiles (e.g., organometallic reagents, enolates) to the aldehyde group. acs.org Chiral pyridine-containing ligands and organocatalysts, such as pyridine N-oxides, have shown promise in similar transformations. researchgate.netorganic-chemistry.orgeurekaselect.com
Catalytic Asymmetric Dearomatization: Exploring reactions that add aldehydes to activated pyridinium (B92312) salts in an enantioselective manner, leading to highly functionalized and optically active dihydropyridines. acs.org
Direct Asymmetric Alkylation: Investigating methods for the direct enantioselective α-alkylation of the pyridine ring, a challenging but highly desirable transformation. nih.govescholarship.org
Copper-Catalyzed Reactions: The use of copper-chiral diphosphine ligand catalysts to facilitate reactions with Grignard reagents on related alkenyl pyridines has shown high enantioselectivity and could be adapted for this system. researchgate.net
| Asymmetric Reaction Type | Potential Catalyst/Method | Potential Chiral Product |
| Enantioselective Allylation | Chiral Pyridine Bis(diphenyloxazoline)-Indium Complexes eurekaselect.com | Chiral homoallylic alcohol |
| Enantioselective Propargylation | Atropisomeric Bipyridine N,N'-dioxides researchgate.net | Chiral homopropargylic alcohol |
| Enantioselective Dearomatization | Secondary Amine Organocatalysis acs.org | Optically active 1,4-dihydropyridine |
| Enantioselective Alkylation | Chiral Lithium Amides nih.govescholarship.org | Chiral C2-alkylated pyridine |
Unveiling Novel Reactivity Patterns under Non-Conventional Conditions
Applying non-conventional energy sources can induce novel reactivity and selectivity that are not achievable under standard thermal conditions. For this compound, this opens up new synthetic possibilities.
Emerging areas of exploration include:
Mechanochemistry: Using mechanical force (e.g., ball-milling) to drive reactions, often in the absence of solvents. acs.orgbeilstein-journals.org This technique has been successfully used for C-C and C-S bond formation and could be applied to reactions involving the bromo- and aldehyde- functionalities of the target molecule. cardiff.ac.uknih.gov
Sonochemistry: Employing ultrasound irradiation to promote reactions. Sonication has been shown to be a highly efficient method for synthesizing various pyridine derivatives, often leading to higher yields and shorter reaction times under catalyst-free conditions. nih.govacs.org
Photoredox Catalysis: Using visible light to initiate catalytic cycles for transformations that are difficult to achieve through traditional methods. This could enable novel C-H functionalization or coupling reactions on the pyridine ring.
Integration of this compound in Automated Synthesis and Flow Chemistry Platforms
The automation of chemical synthesis is revolutionizing drug discovery and materials science by enabling high-throughput screening and rapid optimization of reaction conditions. nih.gov The integration of this compound into these platforms is a logical next step.
Future work in this area will focus on:
Flow Chemistry: Developing continuous-flow processes for the synthesis and subsequent derivatization of the aldehyde. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processing. nih.gov
High-Throughput Screening (HTS): Utilizing automated platforms to rapidly screen a wide range of catalysts, reagents, and conditions for transformations of this compound. jiangnan.edu.cnnih.gov This can accelerate the discovery of new reactions and the optimization of existing ones. For example, HTS methods have been developed to characterize the activity of aldolases on various pyridine aldehydes. jiangnan.edu.cn
Robotic Synthesis: Employing robotic platforms that can perform entire multi-step synthetic sequences, including reaction setup, work-up, purification, and analysis, thereby accelerating the synthesis of complex molecules derived from the starting aldehyde. nih.govsigmaaldrich.com
| Platform | Advantage | Application for this compound |
| Flow Chemistry | Precise control, scalability, safety nih.gov | Continuous synthesis and derivatization reactions. |
| High-Throughput Screening | Rapid optimization, discovery jiangnan.edu.cnacs.org | Screening catalysts for asymmetric additions or coupling reactions. |
| Automated Synthesis | Increased speed, reproducibility sigmaaldrich.com | Multi-step synthesis of a library of derivatives for drug discovery. |
Theoretical Predictions of Undiscovered Reactivity and Synthetic Routes
Computational chemistry and in silico design are powerful tools for predicting molecular properties, reaction mechanisms, and for designing novel synthetic pathways before they are attempted in the lab. nih.gov
For this compound, theoretical studies could:
Predict Reaction Mechanisms: Use Density Functional Theory (DFT) calculations to elucidate the mechanisms of known and potential reactions, such as the activation of the C-Br bond or nucleophilic additions to the aldehyde. researchgate.netuab.cat Studies on the reaction of 2-bromopyridine (B144113) have used DFT to understand transition states and the role of catalysts. niscpr.res.in
Discover Novel Reactivity: Computationally screen for new reaction partners and conditions that could lead to unprecedented transformations of the molecule. This includes predicting the outcomes of reactions under non-conventional conditions. acs.org
Design Synthetic Routes: Employ retrosynthetic software and algorithms to design efficient, multi-step syntheses of complex target molecules starting from this compound. nih.gov
In Silico Screening: Design and evaluate libraries of derivatives for potential biological activity through molecular docking and other computational methods, helping to prioritize synthetic targets. nih.govresearchgate.netauctoresonline.org
By embracing these future research directions, the scientific community can continue to build upon the synthetic utility of this compound, paving the way for the creation of novel materials and pharmaceutically relevant compounds.
Q & A
Q. What are the recommended laboratory synthesis methods for 2-(6-Bromopyridin-2-YL)acetaldehyde?
Methodological Answer: A common approach involves bromination of pyridine derivatives followed by aldehyde functionalization. For example, analogous syntheses of halogenated acetaldehydes use nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:
- Purification: Column chromatography (e.g., EtOAc/hexane gradients) to isolate the product .
- Characterization: NMR (¹H/¹³C) to confirm substitution patterns, and mass spectrometry (MS) to verify molecular weight .
- Precautions: Use inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- Spectroscopy: ¹H NMR to detect aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ ~9.8 ppm). FT-IR to confirm C=O stretching (~1700 cm⁻¹) .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Purity Analysis: HPLC with UV detection (λ = 254 nm) to assess chromatographic purity .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Adhere to hazard-specific guidelines:
- Inhalation Exposure: Immediate relocation to fresh air; artificial respiration if necessary. Use fume hoods during synthesis .
- Skin Contact: Wash with soap/water for 15 minutes; avoid solvents that enhance dermal absorption .
- Waste Disposal: Quench reactive aldehyde groups with bisulfite before disposal to prevent environmental release .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved for derivatives of this compound?
Methodological Answer: Address challenges like twinning or disorder using:
- Software Tools: OLEX2 integrates structure solution (via charge flipping or dual-space methods) and refinement. Its GUI simplifies handling non-merohedral twinning .
- Refinement Strategies: In SHELXL , apply restraints for anisotropic displacement parameters (ADPs) and use the TWIN/BASF commands for twinned data .
- Validation: Check R-factor convergence (Δ < 5%) and validate geometry with PLATON /CIF checks .
Q. What role does the bromine substituent play in the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom at the 6-position activates the pyridine ring for:
- Suzuki-Miyaura Coupling: React with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives. Monitor reaction progress via TLC .
- Nucleophilic Aromatic Substitution: Replace Br with amines or alkoxides under microwave-assisted conditions (e.g., 150°C, 30 min) .
- Mechanistic Insight: Bromine’s electron-withdrawing effect enhances electrophilicity at the 2-position, favoring regioselective reactions .
Q. Which computational methods predict the electronic properties of this compound for catalytic applications?
Methodological Answer: Use quantum mechanical calculations to model reactivity:
- DFT Studies: Optimize geometry at the B3LYP/6-31G* level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Solvent Effects: Include implicit solvation (e.g., PCM model for DMSO) to simulate reaction environments .
- Docking Simulations: For biological studies, dock the compound into enzyme active sites (e.g., AutoDock Vina ) to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
